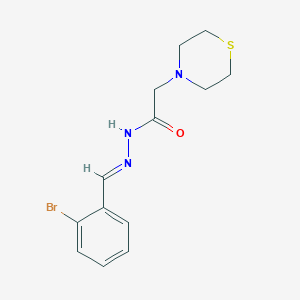
N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation of 2-bromobenzaldehyde with 2-(4-thiomorpholinyl)acetohydrazide. The process is typically conducted in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. This synthesis method is part of a broader category of reactions involving the formation of Schiff bases, which are characterized by a carbon-nitrogen double bond with a lone pair on nitrogen, making them versatile intermediates in organic synthesis (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the spatial configuration of the hydrazone linkage. These studies reveal that the compound typically crystallizes in monoclinic space groups, with hydrogen bonds and π···π interactions stabilizing the structure. The detailed geometric parameters obtained through structural analysis provide a foundation for understanding the compound's reactivity and interaction capabilities (Sheng et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its hydrazone functionality. It can undergo nucleophilic addition reactions at the carbon-nitrogen double bond or serve as a ligand in coordination compounds. The bromine atom also introduces possibilities for further functionalization through substitution reactions, making the compound a valuable synthetic intermediate (Quoc et al., 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups that dictate the compound's behavior in various environments. For instance, the crystalline form, solubility in different solvents, and thermal stability can significantly affect its utility in material science and pharmaceutical formulations (Xue et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Two hydrazone compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its derivative, were synthesized and structurally characterized. Their structures were confirmed through various spectroscopic methods and X-ray crystallography. Both compounds exhibited strong urease inhibitory activities, indicating potential applications in inhibiting the urease enzyme, which could have implications in medical research and agricultural practices (Sheng et al., 2015).
Anticancer Potency
A study on novel thiazoline-tetralin derivatives, including a structure similar to N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, evaluated their anticancer potency against various human cancer cell lines. The derivatives showed significant antitumor efficiency, particularly against the MCF-7 breast cancer cell line, highlighting their potential as anticancer agents (Turan-Zitouni et al., 2018).
Antioxidant and Antimicrobial Properties
Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against free radicals, suggesting these compounds, including derivatives similar to this compound, could be natural antioxidants with potential applications in food and pharmaceutical industries (Li et al., 2012).
Corrosion Inhibition
A study on Schiff bases related to this compound showed their application in corrosion inhibition for steel in acidic media. Theoretical data from DFT and Monte Carlo simulations supported their efficacy as corrosion inhibitors, highlighting their potential industrial applications (Obot et al., 2016).
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3OS/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOTKWVKARGSM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)
![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)
![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)